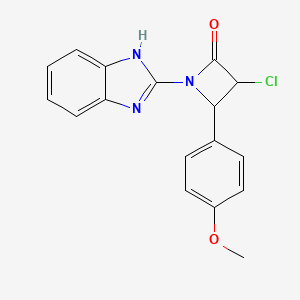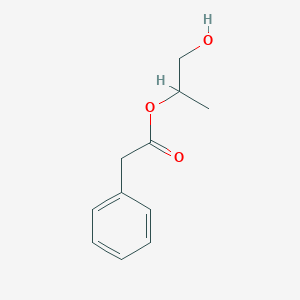
1-Hydroxypropan-2-yl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypropan-2-yl phenylacetate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction between phenylacetic acid and 1-hydroxypropan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxypropan-2-yl phenylacetate can be synthesized through esterification. The reaction involves the condensation of phenylacetic acid with 1-hydroxypropan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve enantioselective synthesis, which is crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypropan-2-yl phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: 1-Hydroxypropan-2-yl phenylmethanol.
Substitution: Various esters and amides.
Scientific Research Applications
1-Hydroxypropan-2-yl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of 1-hydroxypropan-2-yl phenylacetate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release phenylacetic acid and 1-hydroxypropan-2-ol. These metabolites can then participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
- 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one
- 2-Acetoxy-1-propanol
- Ethyl phenylacetate
Uniqueness: 1-Hydroxypropan-2-yl phenylacetate is unique due to its specific ester linkage and the presence of both hydroxyl and phenylacetate groups. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications.
Properties
CAS No. |
80550-08-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C11H14O3/c1-9(8-12)14-11(13)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
DXHOVHBHSDKPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


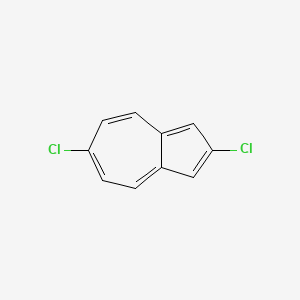
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
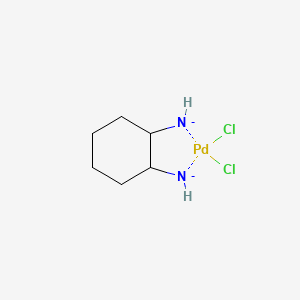
![1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene](/img/structure/B14417752.png)
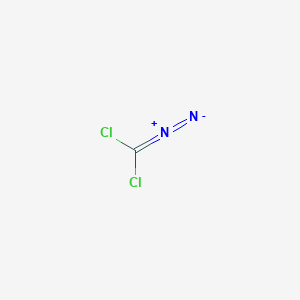
stannane](/img/structure/B14417762.png)
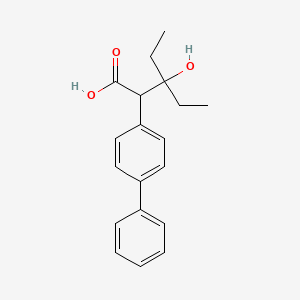
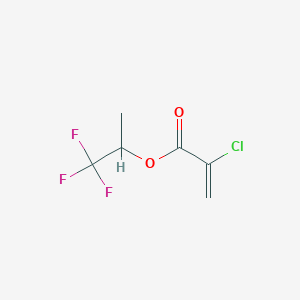

![Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate](/img/structure/B14417770.png)

![4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14417786.png)
